Methyl 2-(2-iodophenyl)propanoate
Description
Methyl 2-(2-iodophenyl)propanoate is an ester derivative characterized by a 2-iodophenyl group attached to the second carbon of a propanoate backbone. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol. Structurally, it comprises a methyl ester group (-COOCH₃) and a branched chain where the central carbon bears the 2-iodophenyl substituent.
Properties
CAS No. |
142569-76-4 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI Key |
VDTAHEDTMFEWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-[(2-iodophenyl)formamido]propanoate (Compound 28)
- Structure: Features a formamido (-NHC(O)-) linker between the 2-iodophenyl group and the propanoate ester.
- Molecular Formula : C₁₁H₁₁IN₂O₃ (MW: 346.13 g/mol).
- Synthesis: Prepared via reaction of 2-iodobenzoyl chloride with methyl 3-aminopropanoate, yielding 59% .
- IR Data: Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) . NMR: Aromatic protons (δ 7.3–8.1 ppm), amide NH (δ ~8.5 ppm), and ester methyl (δ 3.7 ppm) .
Methyl 2-[(2-iodophenyl)formamido]acetate (Compound 29)
- Structure : Shorter chain (acetate ester) with formamido substitution.
- Molecular Formula: C₁₀H₉INO₃ (MW: 318.09 g/mol).
- Synthesis : Higher yield (71% ) due to reduced steric hindrance from the shorter backbone .
- Key Differences :
2-(2-Methoxyphenyl)-2-methylpropanoic Acid ()
- Structure : Carboxylic acid analog with methoxy substituent instead of iodine.
- Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol).
- Key Differences: The carboxylic acid group (-COOH) increases acidity (pKa ~4-5) compared to the ester’s neutrality. Safety: Classified as non-hazardous but requires standard handling precautions (e.g., eye protection) .
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate ()
- Structure : Chlorine substituents instead of iodine.
- Molecular Formula : C₁₀H₉Cl₃O₂ (MW: 283.54 g/mol).
- Key Differences :
- Chlorine’s lower atomic weight and electronegativity reduce steric bulk and alter reactivity (e.g., slower oxidative addition in cross-coupling).
Comparative Analysis Tables
Table 2: Spectroscopic Data
Key Research Findings
- Synthetic Efficiency : Yields for iodophenyl-containing esters (e.g., 59–71% in ) suggest that steric and electronic factors influence reaction outcomes. The target compound’s synthesis may require optimized conditions to mitigate steric hindrance from the 2-iodophenyl group .
- Spectroscopic Challenges : Quantitative NMR analysis of similar compounds () highlights the need for internal standards (e.g., ethyl viologen) to resolve overlapping signals, a technique applicable to characterizing the target compound .
- Safety and Handling: While the target ester’s safety data is unspecified, analogs like 2-(2-methoxyphenyl)-2-methylpropanoic acid emphasize standard precautions (e.g., avoiding inhalation) .
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